molecular formula C13H10ClNO2S B2839788 9-methyl-9H-carbazole-3-sulfonyl chloride CAS No. 905978-77-0

9-methyl-9H-carbazole-3-sulfonyl chloride

Cat. No.: B2839788
CAS No.: 905978-77-0
M. Wt: 279.74
InChI Key: HUGGWTFEJQFFBF-UHFFFAOYSA-N
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Description

9-methyl-9H-carbazole-3-sulfonyl chloride is an organic compound with the molecular formula C13H10ClNO2S It is a derivative of carbazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-9H-carbazole-3-sulfonyl chloride typically involves the sulfonation of 9-methylcarbazole followed by chlorination. The process begins with the reaction of 9-methylcarbazole with sulfuric acid to introduce the sulfonyl group at the 3-position. This is followed by the treatment with thionyl chloride to convert the sulfonic acid group to a sulfonyl chloride group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale sulfonation and chlorination reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-methyl-9H-carbazole-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

    Oxidation and Reduction Reactions: Specific reagents and conditions depend on the desired transformation, but may include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonate Thioester Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

9-methyl-9H-carbazole-3-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their function and interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 9-methyl-9H-carbazole-3-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify other molecules by forming covalent bonds with nucleophilic sites, such as amine or hydroxyl groups. The specific molecular targets and pathways depend on the context of its use, particularly in biological and medicinal applications.

Comparison with Similar Compounds

Similar Compounds

    9H-carbazole-3-sulfonyl chloride: Lacks the methyl group at the 9-position, which can influence its reactivity and properties.

    9-ethyl-9H-carbazole-3-sulfonyl chloride: Contains an ethyl group instead of a methyl group, which can affect its steric and electronic properties.

    9-methyl-9H-carbazole-3-sulfonic acid: The sulfonic acid derivative, which is less reactive compared to the sulfonyl chloride.

Uniqueness

9-methyl-9H-carbazole-3-sulfonyl chloride is unique due to the presence of both the methyl group at the 9-position and the sulfonyl chloride group at the 3-position. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

9-methylcarbazole-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2S/c1-15-12-5-3-2-4-10(12)11-8-9(18(14,16)17)6-7-13(11)15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGGWTFEJQFFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)Cl)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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